3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Descripción

Chemical Structure and Nomenclature

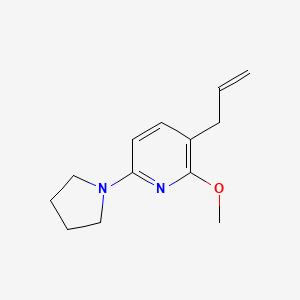

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative characterized by its unique arrangement of three distinct functional groups positioned around the pyridine ring core. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the positions and nature of each substituent. Alternative nomenclature for this compound includes 2-methoxy-3-(prop-2-en-1-yl)-6-(1-pyrrolidinyl)pyridine and 3-allyl-2-methoxy-6-pyrrolidin-1-yl-pyridine, reflecting different approaches to naming the same molecular structure.

The molecular architecture consists of a six-membered pyridine ring bearing three substituents: an allyl group (prop-2-en-1-yl) at position 3, a methoxy group at position 2, and a pyrrolidine ring attached via nitrogen at position 6. The pyrrolidine moiety is a five-membered saturated nitrogen-containing heterocycle that contributes significantly to the compound's three-dimensional structure and chemical properties. The allyl substituent introduces an alkene functionality that provides potential sites for further chemical modification through various addition reactions.

The compound's Chemical Abstracts Service registry number is 1228666-15-6, which serves as its unique identifier in chemical databases worldwide. The Simplified Molecular Input Line Entry System representation is recorded as "COc1nc(ccc1CC=C)N2CCCC2", providing a standardized method for describing the molecular structure in database systems. The International Chemical Identifier string and key have been computed and validated through multiple chemical information systems, ensuring accurate structural representation across different platforms.

Physicochemical Properties

The physicochemical characteristics of this compound have been extensively documented through various analytical methods and computational approaches. The compound exhibits a molecular formula of C₁₃H₁₈N₂O, with a precisely calculated molecular weight of 218.29 grams per mole. This relatively moderate molecular weight places the compound within an optimal range for pharmaceutical applications and synthetic utility.

The compound typically appears as a solid material, described in various sources as ranging from off-white to light yellow powder in its pure form. Commercial preparations commonly achieve purity levels of 98% or higher, indicating the compound's stability and the feasibility of its purification through standard chemical separation techniques. The material demonstrates sufficient stability for storage and handling under appropriate conditions, making it practical for research and industrial applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O | |

| Molecular Weight | 218.29 g/mol | |

| Physical Form | Solid (powder) | |

| Color | Off-white to light yellow | |

| Typical Purity | 98% minimum | |

| CAS Number | 1228666-15-6 |

The compound's solubility characteristics and thermal properties contribute to its utility in synthetic applications. While specific melting point data was not extensively documented in the available sources, the compound's classification as a solid material at room temperature indicates thermal stability within normal laboratory conditions. The molecular structure suggests moderate lipophilicity due to the presence of the methoxy group and the pyrrolidine ring, while the pyridine nitrogen provides opportunities for hydrogen bonding and coordination chemistry.

Historical Context and Development

The development of this compound reflects the broader evolution of heterocyclic chemistry and the increasing sophistication of pharmaceutical intermediate synthesis. This compound emerged from research efforts focused on creating structurally diverse pyridine derivatives that could serve as versatile building blocks for drug discovery and development programs. The incorporation of the pyrrolidine moiety represents a strategic design choice, as pyrrolidine-containing compounds have demonstrated significant biological activity across numerous therapeutic areas.

The compound has been made available through specialized chemical suppliers and research institutions, indicating its recognition as a valuable synthetic intermediate. However, it is noteworthy that some major chemical suppliers, including Sigma-Aldrich, have discontinued this product, suggesting either limited commercial demand or challenges in large-scale production. Despite this discontinuation by some suppliers, the compound remains available through alternative sources, indicating continued research interest and utility.

The structural complexity of this compound reflects advances in synthetic methodology that have enabled the efficient preparation of multi-substituted heterocyclic compounds. The successful synthesis and commercialization of this compound demonstrates the maturation of synthetic organic chemistry techniques, particularly those involving the functionalization of pyridine rings and the installation of complex substituent patterns.

Significance in Heterocyclic Chemistry Research

This compound occupies an important position within the broader landscape of heterocyclic chemistry research due to its unique combination of functional groups and structural features. The compound serves as an exemplar of modern synthetic approaches to multi-substituted pyridine derivatives, showcasing the ability to incorporate diverse functional groups onto a single heterocyclic core. This structural complexity makes it particularly valuable for structure-activity relationship studies and medicinal chemistry optimization programs.

The presence of both the allyl and pyrrolidine substituents provides multiple sites for chemical modification and derivatization, making this compound an attractive starting point for library synthesis and lead compound optimization. The allyl group offers opportunities for various transformation reactions, including oxidation, reduction, and cycloaddition processes, while the pyrrolidine ring can undergo modifications that alter the compound's pharmacological properties. The methoxy group contributes to the molecule's electronic properties and can influence both its chemical reactivity and biological activity.

Research into pyrrolidine-containing compounds has revealed their importance in numerous biological systems and therapeutic applications. The incorporation of the pyrrolidine moiety into the pyridine framework of this compound reflects current trends in medicinal chemistry that emphasize the importance of three-dimensional molecular architecture in determining biological activity. This structural complexity is particularly relevant for compounds intended to interact with protein targets, where precise spatial arrangements of functional groups are critical for binding affinity and selectivity.

The compound's utility extends beyond direct pharmaceutical applications to include its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. The strategic positioning of functional groups around the pyridine ring provides opportunities for selective chemical transformations that can lead to novel molecular architectures. This versatility has made this compound a subject of interest for synthetic methodologists seeking to develop new approaches to heterocyclic compound synthesis and modification.

Propiedades

IUPAC Name |

2-methoxy-3-prop-2-enyl-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-3-6-11-7-8-12(14-13(11)16-2)15-9-4-5-10-15/h3,7-8H,1,4-6,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTKQGRMXYLSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)N2CCCC2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673615 | |

| Record name | 2-Methoxy-3-(prop-2-en-1-yl)-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-15-6 | |

| Record name | 2-Methoxy-3-(prop-2-en-1-yl)-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Route and Reaction Mechanism

The microwave-assisted N-allylation/RCM strategy, as detailed by Kumar et al. (2020), involves sequential alkylation and cyclization steps. The synthesis begins with the reaction of 2-methoxy-6-(pyrrolidin-1-yl)pyridine (1a ) with allyl bromide (2a ) under microwave irradiation. Potassium carbonate (K₂CO₃) in acetonitrile facilitates the N-allylation, yielding the intermediate 3a in 90% efficiency. Subsequent treatment with homoallyl bromide introduces a second allyl group, forming the dialkylated precursor 10a .

The critical RCM step employs Grubbs II catalyst (3 mol%) in toluene, which cyclizes the diallylated intermediate into the target compound via olefin metathesis. This method achieves a 63% yield for 3-allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine (6b ).

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Microwave Power | 200 W |

| Reaction Time (Allylation) | 4 minutes |

| Catalyst Loading (Grubbs II) | 3 mol% |

| Solvent | Acetonitrile (Allylation), Toluene (RCM) |

Advantages and Limitations

-

Advantages : Rapid reaction times (<10 minutes), high regioselectivity, and compatibility with diverse substrates.

-

Limitations : Requires specialized microwave equipment and sensitive handling of Grubbs catalyst.

One-Pot N-Allylation/RCM Strategy

Streamlined Synthesis

To circumvent intermediate isolation, Kumar et al. (2020) developed a one-pot protocol. In this approach, 1a undergoes N-allylation with allyl bromide in toluene under microwave conditions, followed by immediate addition of Grubbs II catalyst. The tandem process yields 6b in 58% overall yield, reducing purification steps and solvent waste.

Optimization Insights

-

Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) due to enhanced deprotonation efficiency.

-

Solvent Compatibility : Toluene minimizes side reactions compared to polar aprotic solvents like DMF.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Equipment Needs | Scalability |

|---|---|---|---|---|

| Microwave-Assisted RCM | 63 | 10 min | Microwave reactor | Moderate |

| One-Pot RCM | 58 | 15 min | Microwave reactor | High |

| Tosyl-Directed Alkylation | 45 | 6 hr | Standard glassware | Low |

Mechanistic Considerations and Side Reactions

Análisis De Reacciones Químicas

Types of Reactions

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed for the reduction of the pyridine ring.

Major Products Formed

Oxidation: Epoxides and aldehydes.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is used in a variety of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the allyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations at the 2- and 3-Positions

3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine

- Molecular Formula : C₁₂H₁₅FN₂

- Molecular Weight : 206.26 g/mol

- CAS : 1203499-59-5

- Key Difference : Replaces the methoxy group at C2 with fluorine, reducing steric bulk and altering electronic properties.

- Price : Matches the target compound’s pricing ($400–$4800) .

3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Variations in Pyrrolidine Substitution

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride

- Molecular Formula : C₁₀H₁₅ClN₂

- Molecular Weight : 198.69 g/mol

- CAS : 1704096-14-9

- Key Difference : Methyl group at C2 and hydrochloride salt improve solubility in polar solvents.

- Applications : Intermediate in pharmaceutical synthesis .

6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine

Functional Group Comparisons

Actividad Biológica

3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyridine ring substituted with an allyl group, a methoxy group, and a pyrrolidine moiety. The synthesis typically involves multi-step reactions, including the formation of the pyridine core followed by selective substitutions to introduce the allyl and pyrrolidine groups.

1. Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antitumor properties. For instance, a related compound demonstrated potent inhibitory activity against various cancer cell lines, suggesting that modifications in the structure can enhance biological efficacy. In particular, compounds with similar structures have shown IC50 values in the low micromolar range against specific tumor types .

2. Neuroprotective Effects

Research has indicated that pyridine derivatives can cross the blood-brain barrier (BBB), making them candidates for neuroprotective agents. For example, compounds with similar functionalities have been shown to inhibit neuroinflammation and protect against neuronal damage in models of Alzheimer's disease . The mechanism often involves modulation of inflammatory pathways, such as the NF-κB signaling pathway.

3. Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. For instance, similar derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases . The binding affinities were assessed using molecular docking studies, revealing strong interactions at the active sites of these enzymes.

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of modified pyridine derivatives, compounds were tested in vitro against human cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity, with one derivative achieving an IC50 value of 0.5 µM against breast cancer cells .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of a related compound in scopolamine-induced memory impairment models in rats. The treatment significantly improved cognitive function as measured by performance on maze tests, indicating potential for development as an anti-Alzheimer's agent .

Research Findings Summary

Q & A

Q. What are the key spectroscopic and structural identifiers for 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine?

Methodological Answer: The compound is characterized by its molecular formula C₁₃H₁₈N₂O , molecular weight 218.30 g/mol , and CAS registry number 1228666-15-6 . For structural confirmation, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for the allyl group (δ ~5.0–6.0 ppm for vinyl protons) and pyrrolidine ring (δ ~3.0–3.5 ppm for N-linked protons).

- Mass Spectrometry (MS) : Look for a molecular ion peak at m/z 218.30 and fragmentation patterns indicative of methoxy and pyrrolidine groups.

- Infrared (IR) Spectroscopy : Identify C-O stretching (~1250 cm⁻¹) for methoxy and N-H bending (~1600 cm⁻¹) for pyrrolidine.

Q. What synthetic strategies are recommended for preparing this compound?

Methodological Answer: Synthesis typically involves:

Substitution Reactions : React 2-methoxy-6-(pyrrolidin-1-yl)pyridine with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyl group at the 3-position .

Catalytic Optimization : Compare conventional heating with catalytic methods. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts (used in analogous pyridine syntheses) can enhance reaction efficiency and yield .

Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent) and purify via column chromatography.

Advanced Research Questions

Q. How does the allyl group influence the compound’s reactivity and biological activity?

Methodological Answer: The allyl moiety introduces π-electron density and conformational flexibility , affecting:

- Electrophilic Reactivity : The allyl group participates in cycloaddition or oxidation reactions, enabling functionalization for SAR studies.

- Biological Interactions : The unsaturated bond may enhance binding to hydrophobic pockets in enzymes or receptors. Compare with the 2-fluoro analog (CAS 1203499-59-5), where fluorine increases electronegativity but reduces lipophilicity .

Experimental Design : Synthesize analogs (e.g., allyl vs. propargyl substituents) and assay against target proteins (e.g., kinase inhibition).

Q. What are the stability challenges for this compound under varying storage conditions?

Methodological Answer: Stability issues arise from:

- Oxidative Degradation : The allyl group is prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage.

- Hydrolysis : The methoxy group may hydrolyze under acidic conditions. Test stability in buffered solutions (pH 4–9) via HPLC .

Data Table :

| Condition (25°C) | Degradation Rate (%/month) | Major Degradant |

|---|---|---|

| pH 7.4, air | 8.2 ± 0.5 | Epoxide derivative |

| pH 4.0, N₂ | 1.5 ± 0.2 | None detected |

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., G protein-coupled receptors). Focus on hydrogen bonding with pyrrolidine nitrogen and π-stacking with the pyridine ring.

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) with activity data from analogs .

Validation : Cross-check predictions with experimental binding assays (e.g., SPR or ITC).

Q. What analytical techniques resolve contradictions in spectral data for derivatives?

Methodological Answer: Contradictions in NMR/MS data may arise from:

- Tautomerism : The pyrrolidine ring’s nitrogen may adopt different protonation states. Use pH-controlled NMR (D₂O/CD₃OD mixtures) to stabilize specific tautomers.

- Regioisomeric Impurities : Employ 2D NMR (COSY, HSQC) to distinguish between allyl and propenyl isomers.

Case Study : A 2023 study resolved similar ambiguities in pyridine derivatives using HSQC to map proton-carbon correlations .

Q. How does the methoxy group’s electronic effect modulate the pyridine ring’s basicity?

Methodological Answer: The methoxy group is electron-donating via resonance, increasing the pyridine ring’s electron density and reducing its basicity.

Q. What catalytic systems improve yield in large-scale synthesis?

Methodological Answer:

- Heterogeneous Catalysis : Fe₂O₃@SiO₂/In₂O₃ increases allylation efficiency (reported >85% yield in analogous reactions) .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <4 hours while maintaining yield .

Optimization Workflow : Use DoE (Design of Experiments) to balance temperature, catalyst loading, and solvent polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.